molecular formula C19H19N5O3 B6137543 7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

Cat. No.: B6137543
M. Wt: 365.4 g/mol
InChI Key: OVSDVCPTMQEELG-UHFFFAOYSA-N
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Description

7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines pyrazole, pyrimidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole and pyrimidine rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenol derivatives, while reduction of the carbonyl group produces alcohol derivatives.

Scientific Research Applications

7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of aromatic rings and functional groups.

Uniqueness

7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its combination of pyrazole, pyrimidine, and methoxyphenyl groups, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

7-[5-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]-2-methyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-11-21-16-10-24(7-6-14(16)18(25)22-11)19(26)15-9-20-23-17(15)12-4-3-5-13(8-12)27-2/h3-5,8-9H,6-7,10H2,1-2H3,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSDVCPTMQEELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(C2)C(=O)C3=C(NN=C3)C4=CC(=CC=C4)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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